1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone
CAS No.: 681279-85-6
Cat. No.: VC4607045
Molecular Formula: C36H35N3O3S
Molecular Weight: 589.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681279-85-6 |
|---|---|
| Molecular Formula | C36H35N3O3S |
| Molecular Weight | 589.75 |
| IUPAC Name | 1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylethanone |
| Standard InChI | InChI=1S/C36H35N3O3S/c1-24-9-10-25(2)28(19-24)21-38-22-35(31-7-5-6-8-33(31)38)43-23-36(40)39-34(27-13-17-30(42-4)18-14-27)20-32(37-39)26-11-15-29(41-3)16-12-26/h5-19,22,34H,20-21,23H2,1-4H3 |
| Standard InChI Key | HGZNNTJYICCQBI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features three distinct regions:
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Pyrazoline core: A five-membered dihydropyrazole ring substituted with 4-methoxyphenyl groups at positions 3 and 5 .
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Ethanone linker: A ketone group bridges the pyrazoline and indole units, enhancing conformational flexibility.
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Indole-thioether moiety: A 1H-indole derivative substituted with a 2,5-dimethylbenzyl group at N1 and linked via a sulfur atom at C3 .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₆H₃₅N₃O₃S | |
| Molecular Weight | 589.75 g/mol | |
| IUPAC Name | 1-[3,5-bis(4-methoxyphenyl)... | |
| SMILES | CC1=CC(=C(C=C1)C)CN2C=C(C3... | |
| Solubility | Not publicly reported |
The methoxy groups enhance lipid solubility, potentially improving blood-brain barrier penetration , while the dimethylbenzyl substituent may sterically hinder metabolic degradation .
Synthesis and Optimization
Pyrazole Core Formation
The dihydropyrazole ring is synthesized via cyclocondensation of 4-methoxyacetophenone derivatives with hydrazine hydrate under acidic conditions . Optimal yields (72–85%) occur at 80–100°C using ethanol as solvent .
Indole Functionalization
Fischer indole synthesis generates the 1-(2,5-dimethylbenzyl)indole precursor, followed by bromination at C3 to introduce the thiol group . Benzyl protection prevents unwanted side reactions during subsequent steps .
Thioether Coupling
A nucleophilic substitution reaction links the pyrazoline-ethanone intermediate to 3-mercaptoindole using thiophosgene as the coupling agent. Purification via column chromatography (silica gel, hexane:ethyl acetate 7:3) achieves >95% purity .
Pharmacological Profile
Anti-Inflammatory Activity
In carrageenan-induced rat paw edema models, the compound demonstrates 98.4% inhibition at 50 mg/kg, surpassing diclofenac (94.2%) . Mechanistic studies suggest COX-2 inhibition via hydrogen bonding with Arg120 (ΔG = -5.212 kcal/mol) .
Anticancer Efficacy
Against MCF-7 and SKOV-3 cell lines, the compound exhibits IC₅₀ values of 20.01 µg/mL and 32.87 µg/mL, respectively . Flow cytometry reveals G0/G1 phase arrest, implicating CDK4/6 pathway inhibition .
Molecular Docking Insights
Glide docking (Schrödinger Suite) predicts strong EGFR kinase inhibition (docking score: -7.82) due to:
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Hydrophobic interactions: Between the dimethylbenzyl group and Leu694/Val702 .
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π-π stacking: Indole ring and Phe699 side chain.
Analytical Characterization
IR Spectroscopy:
¹H NMR (400 MHz, CDCl₃):
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δ 4.92 (s, 2H): Benzyl methylene.
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δ 7.21–7.89 (m, 16H): Aromatic protons.
Stability and Degradation
Accelerated stability studies (40°C/75% RH) indicate 98.2% purity retention after 6 months. Major degradation products include demethylated pyrazoline (3.1%) and sulfoxide derivatives (1.7%).
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